molecular formula C9H8F3NO2 B8731506 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid

2,6-dimethyl-4-(trifluoromethyl)nicotinic acid

Cat. No. B8731506
M. Wt: 219.16 g/mol
InChI Key: XQMCRKOAMCPODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1c(C(F)(F)F)cc(C)nc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[CH3:1][c:2]1[n:3][c:4]([CH3:16])[cH:5][c:6]([C:12]([F:13])([F:14])[F:15])[c:7]1[C:8](=[O:9])[O:10][CH3:11].[ClH:17]>>[CH3:1][c:2]1[n:3][c:4]([CH3:16])[cH:5][c:6]([C:12]([F:13])([F:14])[F:15])[c:7]1[C:8](=[O:9])[OH:10].[ClH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COC(=O)c1c(C(F)(F)F)cc(C)nc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1c(C(F)(F)F)cc(C)nc1C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cc1cc(C(F)(F)F)c(C(=O)O)c(C)n1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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